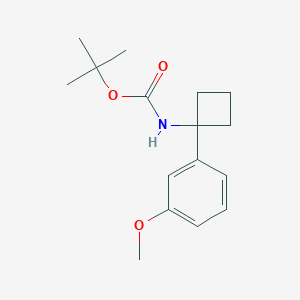
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate
Overview
Description
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a chemical compound used in scientific research. It has a molecular weight of 277.36 . The IUPAC name for this compound is tert-butyl 1-(3-methoxyphenyl)cyclobutylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a viscous liquid . It should be stored at room temperature .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis studies . The crystal structure of a similar compound, tert-butyl ®- (1- (benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, has been studied in detail . Such studies can provide valuable insights into the physical and chemical properties of the compound.
Intermediate in Synthesis
“Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used as an intermediate in the synthesis of other compounds. For example, a similar compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, is an intermediate in the synthesis of the natural product jaspine B .
Study of Voltage-Gated Sodium Channels
The compound has been found to selectively enhance slow inactivation of voltage-gated sodium channels . This could potentially have applications in neurological research or in the development of drugs for neurological disorders.
4. Regulation of Collapse Response Mediator Protein 2 (CRMP2) The compound has been found to regulate the collapse response mediator protein 2 (CRMP2) . This protein is involved in neuronal development and axon guidance, so this compound could potentially be used in research in these areas.
Cytotoxic Activity
Similar compounds have been found to have cytotoxic activity against several human carcinoma cell lines . This suggests that “Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used in cancer research.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAXWUSUNFMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
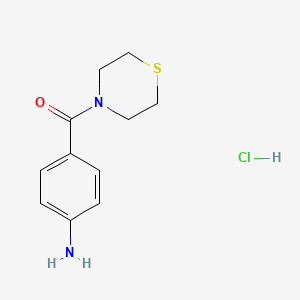
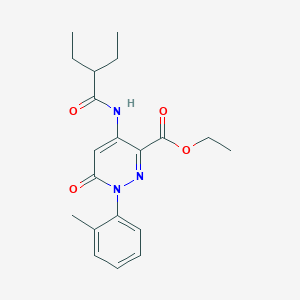
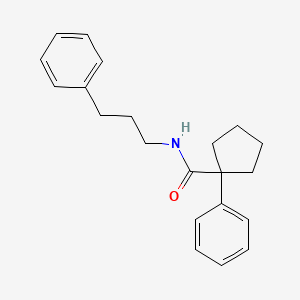
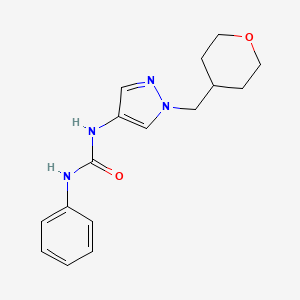
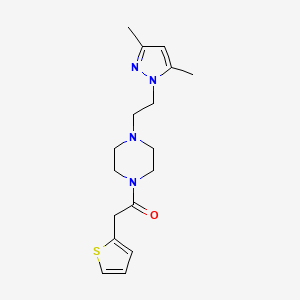
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
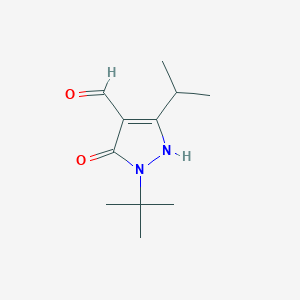
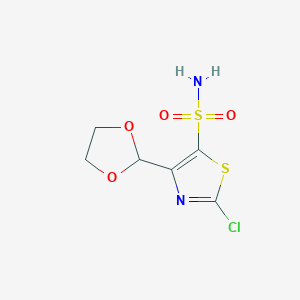

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)